Farnesyl triphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H29O10P3 |
|---|---|
Molecular Weight |
462.31 g/mol |
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl] [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
QIOOKVHMPPJVHS-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Farnesyl Triphosphate
Integration within the Mevalonate (B85504) Pathway
The primary route for the biosynthesis of farnesyl triphosphate in eukaryotes is the mevalonate (MVA) pathway. frontiersin.org This metabolic sequence is responsible for producing the fundamental five-carbon building blocks that are assembled into a diverse range of isoprenoid compounds. frontiersin.orgtaylorandfrancis.com
Precursor Synthesis and Isoprenoid Pathway Dynamics
The journey to this compound begins with acetyl-CoA, which is converted through a series of enzymatic reactions into the five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgresearchgate.net These two molecules are the universal precursors for all isoprenoids. frontiersin.org The MVA pathway itself is a critical metabolic route, producing not only FPP but also other vital molecules. researchgate.net FPP stands at a significant crossroads in this pathway; it can be directed towards the synthesis of sterols (like cholesterol), or it can be utilized for the creation of non-sterol isoprenoids such as dolichols, heme A, and ubiquinones (B1209410). nih.govnih.gov This branching underscores the pathway's complexity and the central role of FPP in directing metabolic flow.
Enzymatic Steps Catalyzing this compound Formation
The formation of this compound is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govfrontierspartnerships.org This enzyme sequentially condenses two molecules of IPP with one molecule of DMAPP. frontierspartnerships.orgfrontiersin.org The process occurs in two distinct steps. First, DMAPP is condensed with one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP). nih.govfrontiersin.org Subsequently, GPP is condensed with a second molecule of IPP to yield the final 15-carbon product, this compound. nih.govfrontiersin.org
The catalytic mechanism of FPPS involves a series of well-orchestrated molecular events. The process begins with the binding of the allylic substrate (initially DMAPP, then GPP) to the enzyme. frontiersin.org This binding, facilitated by magnesium ions, triggers the ionization of the substrate, leading to the formation of an allylic carbocation and a pyrophosphate anion. frontiersin.org This highly reactive carbocation is then captured by the homoallylic substrate, IPP. frontiersin.org A final deprotonation step completes the carbon-carbon bond formation, elongating the isoprenoid chain. frontiersin.org Structural studies have revealed that the enzyme contains two aspartate-rich motifs that are crucial for binding the substrates and the magnesium ion cofactors. frontierspartnerships.org
Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are the fundamental building blocks in the synthesis of this compound. frontiersin.org DMAPP serves as the initial "primer" for the condensation reactions. nih.gov Its allylic pyrophosphate group makes it an excellent leaving group, facilitating the formation of the initial carbocation. IPP, on the other hand, acts as the nucleophile, attacking the carbocation generated from DMAPP to form geranyl pyrophosphate (GPP). frontiersin.org In the second step of the synthesis, GPP then acts as the allylic substrate, and another molecule of IPP serves as the nucleophile to form this compound. nih.gov The precise positioning of these substrates within the active site of FPPS ensures the correct head-to-tail condensation and the formation of the (E,E)-stereoisomer of FPP. nih.gov
Alternative Biosynthetic Routes to this compound
While the mevalonate pathway is the canonical route for FPP synthesis, some research suggests the existence of alternative or "salvage" pathways in certain organisms. For instance, in plant cells, there is evidence that farnesol (B120207) can be converted back into this compound through successive phosphorylation reactions. pnas.org This process involves the sequential action of an isoprenol kinase and an isoprenyl monophosphate kinase. pnas.org This salvage pathway could provide an alternative source of FPP, bypassing the conventional MVA pathway under specific conditions. pnas.org
Furthermore, in some bacteria, a different pathway known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is responsible for the synthesis of IPP and DMAPP. rsc.org While this is an alternative route to the precursors of FPP, the final condensation steps to form FPP are still catalyzed by an FPPS-like enzyme. Additionally, some unique biosynthetic routes involving FPP have been identified, such as the C-methylation and cyclization of FPP by a methyltransferase in certain bacteria to produce novel terpene structures. researchgate.net
Regulation of this compound Biosynthesis Pathways
The biosynthesis of this compound is a tightly regulated process to ensure cellular homeostasis. A primary point of regulation is the enzyme HMG-CoA reductase, which catalyzes the rate-limiting step of the mevalonate pathway. nih.gov The activity of this enzyme can be influenced by various factors, including feedback inhibition by downstream products. nih.gov
The enzyme squalene (B77637) synthase (SQS), which catalyzes the first committed step in sterol biosynthesis from FPP, is another key regulatory point. wikipedia.org Its activity is controlled at the transcriptional level by sterol regulatory element-binding proteins (SREBPs). wikipedia.org When sterol levels are low, SREBPs are activated and induce the transcription of the SQS gene, thereby channeling FPP towards sterol production. wikipedia.org
Furthermore, the expression of FPPS itself can be regulated. In plants, for example, the expression of FPPS genes can be differentially regulated in various tissues and in response to environmental cues or pathogen attacks, indicating a complex transcriptional control mechanism. nih.govfrontierspartnerships.orgfrontiersin.org Some studies have also suggested that FPPS may have roles beyond its catalytic function, potentially acting as an RNA-binding protein to regulate gene expression and alternative splicing. nih.gov
| Enzyme | Function in FPP Biosynthesis | Regulatory Notes |
| HMG-CoA Reductase | Catalyzes the rate-limiting step in the mevalonate pathway, producing mevalonic acid, a precursor to IPP and DMAPP. nih.gov | Subject to feedback inhibition by downstream metabolites. nih.gov |
| Farnesyl Pyrophosphate Synthase (FPPS) | Catalyzes the sequential condensation of DMAPP with two molecules of IPP to form FPP. nih.govfrontierspartnerships.org | Its expression can be regulated at the transcriptional level in response to various stimuli. frontiersin.org |
| Squalene Synthase (SQS) | Catalyzes the conversion of FPP to squalene, the first committed step in sterol biosynthesis. wikipedia.org | Regulated by SREBP transcription factors in response to cellular sterol levels. wikipedia.org |
Catabolism and Turnover of this compound in Biological Systems
The catabolism, or breakdown, of farnesyl pyrophosphate is intrinsically linked to its utilization in various biosynthetic pathways. ebi.ac.uk The primary routes of FPP turnover involve its conversion into a multitude of other essential molecules.
One major catabolic fate of FPP is its reductive dimerization to form squalene, a 30-carbon molecule, catalyzed by the enzyme squalene synthase. wikipedia.org This is the first committed step in the biosynthesis of all sterols, including cholesterol. wikipedia.org
FPP is also the precursor for the synthesis of all sesquiterpenes. wikipedia.org This involves the action of various sesquiterpene synthases that convert FPP into a vast array of cyclic and acyclic sesquiterpene structures. scienceopen.com
Another significant pathway for FPP turnover is its role in protein prenylation. The farnesyl group from FPP is transferred to specific cysteine residues at the C-terminus of target proteins in a process called farnesylation, catalyzed by the enzyme farnesyltransferase. wikipedia.org This post-translational modification is crucial for the proper membrane localization and function of many signaling proteins, such as those in the Ras superfamily. wikipedia.org
Furthermore, FPP can be elongated by the addition of another IPP molecule to form geranylgeranyl pyrophosphate (GGPP), a 20-carbon isoprenoid. nih.gov GGPP is then used for the geranylgeranylation of proteins and as a precursor for other biomolecules. nih.gov FPP is also a precursor for the synthesis of dolichols and ubiquinone. frontiersin.orgnih.gov
Recent research has also identified FPP as a potential danger signal that, when released from cells under certain conditions, can trigger acute cell death. medchemexpress.comnih.gov This suggests a role for FPP turnover in cellular stress and injury responses.
Molecular Mechanisms and Cellular Functions Mediated by Farnesyl Triphosphate
Protein Farnesylation: A Core Post-Translational Modification
Protein farnesylation is a type of prenylation that involves the covalent attachment of a farnesyl group from farnesyl diphosphate (B83284) (FPP), an alternative name for farnesyl triphosphate, to a cysteine residue within a specific amino acid sequence at the C-terminus of a target protein. wikipedia.organnualreviews.org This process is catalyzed by the enzyme farnesyltransferase and is a crucial mechanism for regulating protein function. creative-proteomics.comascopubs.org The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions. annualreviews.orgnih.govduke.edu
Farnesyltransferase (FTase) Enzymology and Specificity
Farnesyltransferase (FTase) is a heterodimeric enzyme composed of an α-subunit and a β-subunit. creative-proteomics.com The α-subunit is shared with another prenyltransferase, geranylgeranyltransferase type I (GGTase-I), while the β-subunit is unique to FTase and is responsible for its substrate specificity. creative-proteomics.comfrontiersin.org
FTase recognizes and binds to proteins containing a specific C-terminal sequence known as the CaaX box. wikipedia.orgplos.org In this motif, 'C' represents a cysteine residue that becomes farnesylated, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid that helps determine the specificity of the modification. creative-proteomics.commdpi.com While the CaaX motif is the canonical recognition sequence, recent studies have shown that FTase can recognize and farnesylate a broader range of CXXX sequences than previously thought. plos.orgnih.gov The enzyme utilizes farnesyl diphosphate (FPP) as the isoprenoid donor, transferring the 15-carbon farnesyl group to the target cysteine. wikipedia.orgascopubs.org
Table 1: Examples of Farnesylated Proteins and their CaaX Motifs
| Protein | CaaX Motif | Function |
|---|---|---|
| H-Ras | CVLS | Signal transduction |
| K-Ras | CVIM | Signal transduction |
| Lamin B | CSIM | Nuclear structure |
| Rheb | CTIL | Cell growth regulation |
| CENP-F | CVIM | Mitosis |
The active site of FTase is located within the β-subunit and features a hydrophobic pocket that binds FPP. wikipedia.org The catalytic process involves a zinc ion (Zn2+) coordinated by residues in the β-subunit, which plays a crucial role in the reaction. wikipedia.orgplos.org The cysteine of the CaaX motif of the substrate protein performs a nucleophilic attack on the farnesyl diphosphate, leading to the formation of a stable thioether bond and the release of diphosphate. wikipedia.org Molecular dynamics simulations have revealed that the binding of FPP and the peptide substrate induces conformational changes in the enzyme, highlighting the flexibility of the active site during catalysis. nih.govacs.org Studies involving site-directed mutagenesis have identified specific amino acid residues, such as Lysine(164)alpha, that are critical for both substrate binding and the catalytic rate. nih.gov
Functional Consequences of Protein Farnesylation
The attachment of the hydrophobic farnesyl group to a protein has profound effects on its behavior and function within the cell.
A primary consequence of farnesylation is the increased hydrophobicity of the modified protein, which promotes its association with cellular membranes. annualreviews.orgduke.edu This membrane anchoring is critical for the function of many signaling proteins, including members of the Ras superfamily of small GTPases, which must be localized to the plasma membrane to participate in signal transduction pathways. creative-proteomics.compnas.org The farnesyl group acts as a lipid anchor, facilitating the insertion of the protein into the lipid bilayer. nih.gov For some proteins, farnesylation is the initial and essential step for their correct subcellular localization, which can be further refined by subsequent modifications like palmitoylation. ascopubs.orgunc.edu The localization of farnesylated proteins is not limited to the plasma membrane; they can also be directed to other membranes, such as the endoplasmic reticulum and endolysosomes. nih.govpnas.org
Beyond mediating membrane association, farnesylation also plays a significant role in modulating protein-protein interactions. annualreviews.orgduke.edu The farnesyl group can create or enhance binding sites for other proteins, thereby facilitating the assembly of protein complexes. nih.govfrontiersin.org For instance, the farnesylation of Ras proteins is not only required for membrane localization but also for their interaction with downstream effector proteins like Raf kinase. unc.edu Similarly, the farnesylation of other proteins has been shown to be crucial for their interaction with specific binding partners, influencing a wide range of cellular processes from signal transduction to cytoskeletal organization. mdpi.comgsconlinepress.com In some cases, the farnesyl moiety itself can act as a switch, modulating the protein's conformation and its ability to interact with other molecules, as seen with human guanylate-binding protein 1. pnas.org
Key Farnesylated Protein Substrates and Their Research Significance
Protein farnesylation is a type of prenylation that involves the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CaaX" box of a target protein. biologists.comnih.gov This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often essential for its biological activity. researchgate.netwiley.com
Ras Superfamily GTPases in Signal Transduction Research
The Ras superfamily of small GTP-binding proteins (GTPases) are central regulators of a multitude of cellular processes, including cell growth, differentiation, and survival. nih.govnih.gov These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov The farnesylation of Ras proteins is critical for their localization to the inner surface of the plasma membrane, a prerequisite for their function in signal transduction. nih.govascopubs.org
Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. nih.govascopubs.org This has made the farnesylation of Ras a significant area of research for the development of anticancer therapies. The rationale is that by inhibiting farnesyltransferase (FTase), the enzyme responsible for farnesylation, the maturation and membrane association of Ras proteins can be prevented, thereby blocking their oncogenic signaling. nih.govascopubs.org
While farnesyltransferase inhibitors (FTIs) have shown efficacy in preclinical studies, their success in clinical trials has been limited. pnas.org This is partly because some Ras isoforms, like K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited. oup.com Nevertheless, the study of Ras farnesylation continues to provide valuable insights into cancer biology and potential therapeutic strategies.
| Protein Family | Function | Role of Farnesylation | Research Significance |
| Ras Superfamily | Signal transduction, cell growth, differentiation, survival. nih.govnih.gov | Membrane localization and activation. nih.govascopubs.org | Target for anti-cancer drug development. nih.govascopubs.org |
Lamins and Nuclear Envelope Dynamics Studies
Lamins are intermediate filament proteins that form the nuclear lamina, a meshwork structure underlying the inner nuclear membrane that provides structural support to the nucleus and is involved in various nuclear activities. ahajournals.orgplos.org In mammals, three nuclear lamins, lamin B1, lamin B2, and the precursor to lamin A, prelamin A, undergo farnesylation. biologists.com
The farnesylation of prelamin A is a critical step in its multi-step processing to mature lamin A. plos.org This process involves farnesylation of the C-terminal CaaX motif, followed by proteolytic cleavage. plos.org Defects in this processing pathway, particularly the accumulation of a permanently farnesylated form of prelamin A called progerin, are the cause of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder characterized by premature aging. biologists.comahajournals.org
The accumulation of farnesylated prelamin A or progerin at the nuclear envelope disrupts nuclear morphology and function, leading to the diverse symptoms of progeria. ahajournals.orgtandfonline.com Research into lamin farnesylation has provided crucial insights into the molecular basis of HGPS and the role of the nuclear lamina in cellular aging. ahajournals.org Furthermore, farnesyltransferase inhibitors are being investigated as a potential therapy for HGPS, with the aim of preventing the toxic accumulation of farnesylated progerin. biologists.comnih.gov
| Protein Family | Function | Role of Farnesylation | Research Significance |
| Lamins | Nuclear structure and organization. ahajournals.orgplos.org | Proper processing and localization of prelamin A. plos.org | Understanding the molecular basis of progeria and aging. biologists.comahajournals.org |
Other Identified Farnesylated Proteins and Their Experimental Roles
Beyond Ras and lamins, a variety of other proteins are known to be farnesylated, and their study has been instrumental in understanding diverse cellular processes. Examples include:
RhoB: A member of the Rho family of small GTPases, RhoB is involved in regulating receptor trafficking. Unlike other Ras proteins, RhoB can be either farnesylated or geranylgeranylated, and these different modifications appear to have opposing effects on cellular transformation. oup.com
CENP-E and CENP-F: These are centromere-associated proteins that play a role in mitosis. Their farnesylation is thought to be important for their proper function during cell division. genscript.com
HDJ-2: A molecular chaperone that is farnesylated. The inhibition of its farnesylation has been studied in the context of cancer research. pnas.org
Viral Proteins: Some viral proteins can be farnesylated by host cell enzymes, which can be essential for viral replication. This has led to the investigation of farnesyltransferase inhibitors as potential antiviral agents. wiley.com
The identification and characterization of these and other farnesylated proteins continue to expand our understanding of the diverse roles of this post-translational modification in cell biology.
Non-Protein Farnesylation Roles of this compound
This compound is not only a key substrate for protein farnesylation but also a central branch-point metabolite in the biosynthesis of other essential isoprenoids.
Role as a Precursor for Sterol Biosynthesis (e.g., via Squalene (B77637) Synthase/FDFT1)
This compound is the immediate precursor for the synthesis of squalene, the first committed step in the biosynthesis of sterols, including cholesterol. uniprot.orgresearchgate.net This reaction is catalyzed by the enzyme squalene synthase, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). uniprot.orgnih.gov Squalene synthase catalyzes the head-to-head condensation of two molecules of this compound to form squalene. uniprot.orgresearchgate.net
This enzymatic step represents a critical regulatory point, directing the flow of this compound towards either sterol synthesis or the production of non-sterol isoprenoids. researchgate.net The regulation of squalene synthase activity is therefore crucial for maintaining cellular cholesterol homeostasis. researchgate.net Given the importance of cholesterol in membrane structure and function, and as a precursor for steroid hormones and bile acids, the role of this compound as a substrate for squalene synthase is of fundamental biological significance.
Involvement in the Synthesis of Other Isoprenoid Derivatives (e.g., Ubiquinones (B1209410), Dolichols)
This compound also serves as a precursor for the biosynthesis of other vital isoprenoid derivatives, including ubiquinones (Coenzyme Q) and dolichols. wikipedia.orgfrontierspartnerships.org
Ubiquinones (Coenzyme Q): These are lipid-soluble molecules that function as electron carriers in the mitochondrial respiratory chain, playing a crucial role in cellular energy production. researchgate.net The isoprenoid tail of ubiquinone is derived from the condensation of multiple isopentenyl pyrophosphate units onto a this compound starter molecule. researchgate.net
Dolichols: These are long-chain polyisoprenoid alcohols that are essential for the synthesis of N-linked glycoproteins. researchgate.netnih.gov Dolichol phosphate (B84403) acts as a lipid carrier for the oligosaccharide chains that are transferred to nascent polypeptide chains in the endoplasmic reticulum. nih.gov The biosynthesis of dolichols begins with the elongation of this compound by the addition of multiple isopentenyl pyrophosphate units. researchgate.net
Therefore, this compound is a central hub in isoprenoid metabolism, providing the essential building blocks for a diverse range of molecules with critical functions in cellular structure, signaling, and bioenergetics.
Direct Signaling Functions of this compound
This compound, more commonly known as farnesyl pyrophosphate (FPP), is a pivotal intermediate in the mevalonate (B85504) pathway. wikipedia.org Beyond its established role in the biosynthesis of compounds like sterols, dolichols, and carotenoids, and its function as a lipid donor for protein prenylation, FPP has emerged as a direct signaling molecule. wikipedia.orgcaymanchem.comfrontiersin.org It can modulate cellular activities by directly interacting with and activating specific protein receptors, independent of its downstream metabolic products. plos.orgresearchgate.net This section details the direct signaling functions of FPP, focusing on its activation of the TRPM2 ion channel and its agonist activity towards nuclear receptors.
Activation of Transient Receptor Potential Melastatin 2 (TRPM2) Channel in Research Models
Recent research has identified farnesyl pyrophosphate as a novel danger signal that can induce acute cell death by activating the transient receptor potential melastatin 2 (TRPM2) channel. plos.orgresearchgate.net TRPM2 is a calcium-permeable, non-selective cation channel involved in various physiological processes, including immune response, apoptosis, and temperature sensation. nih.govmdpi.com
The activation of TRPM2 by FPP is a key mechanism in its cytotoxic effects. plos.org Studies have shown that FPP, with its distinct structure comprising a hydrophobic 15-carbon isoprenyl chain and a charged pyrophosphate head, directly triggers the opening of the TRPM2 channel. plos.orgresearchgate.net This action facilitates an influx of extracellular calcium, which is a critical step in the FPP-induced cell death pathway. plos.orgresearchgate.net This signaling cascade has been observed in various research models, including cell lines and primary cells. plos.org
Notably, the FPP-TRPM2 signaling axis has been implicated in pathological conditions like ischemic injury. In a mouse model of middle cerebral artery occlusion (MCAO), an accumulation of FPP was observed in the brain, indicating a role for this signaling pathway in neuron loss during a stroke. plos.orgresearchgate.net The activation of TRPM2 by FPP appears to be distinct from other known activation mechanisms, such as those involving reactive oxygen species (ROS). plos.org
Table 1: Research Findings on FPP-Mediated TRPM2 Activation
| Research Model | Key Finding | Cellular Consequence | Implication |
| Cell Lines & Primary Cells | FPP directly activates the TRPM2 channel, functioning as a novel danger signal. plos.orgresearchgate.net | Requires both the lipophilic chain and pyrophosphate head of FPP; leads to extracellular calcium influx. plos.org | Induces acute cell death independent of downstream metabolites or conventional cell death pathways. plos.org |
| Mouse Model (Middle Cerebral Artery Occlusion) | FPP accumulates in the brain during ischemic events. plos.orgresearchgate.net | The FPP-TRPM2 danger signal axis is implicated in ischemic injury. plos.orgresearchgate.net | Suggests a role for FPP/TRPM2 signaling in neuron loss in stroke. plos.org |
Agonist Activity for Nuclear Receptors (e.g., Glucocorticoid Receptor) in Cellular Studies
Farnesyl pyrophosphate has been identified as a promiscuous ligand capable of activating a specific subset of nuclear hormone receptors. caymanchem.comoup.com This function was initially suggested by in silico docking studies with the thyroid hormone nuclear receptor-β (TRβ) and later confirmed through functional and in vitro binding assays. oup.comoup.com FPP acts as an agonist for several receptors, including the glucocorticoid receptor (GR), estrogen receptor (ER), progesterone (B1679170) receptor (PR), retinoic acid receptor (RARα), and retinoid X receptor (RXRα). oup.comoup.com
The interaction of FPP with the glucocorticoid receptor has been a particular focus of cellular studies. Research has demonstrated that FPP can function as a GR agonist, leading to the activation and nuclear translocation of the receptor. nih.govnih.gov This was observed in studies using primary human epidermal keratinocytes, where elevating endogenous FPP levels (by inhibiting squalene synthase with zaragozic acid A) or adding FPP directly to the cell culture medium resulted in the activation of glucocorticoid signaling pathways. nih.gov
This agonist activity has significant biological consequences. For instance, the activation of GR by FPP has been shown to inhibit keratinocyte migration and wound healing, processes known to be negatively regulated by glucocorticoids. nih.govnih.gov These effects were found to be independent of protein farnesylation. nih.govnih.gov The ability of FPP to activate multiple nuclear receptors suggests it may dock to a conserved structural feature within the ligand-binding domains of these proteins. oup.com
Table 2: Cellular Studies on FPP Agonist Activity for Nuclear Receptors
| Cell Type | Research Method | Receptor(s) Activated | Observed Effect |
| HeLa Cells | Transfection with reporter genes and treatment with FPP or agents that elevate FPP (e.g., ZGA). oup.comoup.com | Glucocorticoid Receptor (GR), Estrogen Receptor (ERα), Thyroid Hormone Receptor (cTRα), RARα, RXRα. oup.comoup.com | Transcriptional activation of reporter genes, indicating agonist activity. oup.com |
| Primary Human Epidermal Keratinocytes (HEK) | Treatment with FPP or zaragozic acid A (ZGA) to increase endogenous FPP. nih.gov | Glucocorticoid Receptor (GR). nih.gov | Activation and nuclear translocation of GR; inhibition of keratinocyte migration and epithelialization. nih.govnih.gov |
Regulatory Networks and Interplay with Other Biological Pathways
Cross-Talk with Other Isoprenoid and Lipid Metabolic Pathways
FPP stands at a major branch point in the isoprenoid biosynthetic pathway. wikipedia.org It can be directed towards the synthesis of sterols, such as cholesterol, or to the production of non-sterol isoprenoids. mdpi.com This allocation is a critical regulatory node. For instance, the enzyme squalene (B77637) synthase (SQS) catalyzes the first committed step in cholesterol synthesis by converting two molecules of FPP into squalene. wikipedia.orgresearchgate.net The activity of SQS is regulated by sterol levels, thereby influencing the flow of FPP into the sterol pathway. wikipedia.org
Alternatively, FPP serves as the precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP), another crucial isoprenoid, through the action of geranylgeranyl pyrophosphate synthase (GGPPS). plos.orgresearchgate.net Both FPP and GGPP are essential for protein prenylation, a post-translational modification where these lipid groups are attached to proteins, influencing their localization and function. nih.govnih.gov The balance between FPP and GGPP levels is therefore critical, as an abnormal ratio can disrupt the equilibrium between farnesylated and geranylgeranylated proteins, which has been associated with various diseases. researchgate.netnih.gov
Furthermore, FPP and its metabolites can influence fatty acid synthesis. In some cell types, FPP has been shown to regulate fatty acid synthesis independently of the well-known SREBP pathway. nih.gov This suggests a direct or indirect communication between the isoprenoid and fatty acid metabolic networks. The dephosphorylated form of FPP, farnesol (B120207), also acts as a signaling molecule and a regulator of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). frontierspartnerships.org
The table below summarizes the key enzymes at the branch point of FPP metabolism and their products, illustrating the cross-talk with other lipid pathways.
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| Squalene Synthase (SQS) | Farnesyl Pyrophosphate (FPP) | Squalene | Sterol/Cholesterol Biosynthesis wikipedia.orgresearchgate.net |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Farnesyl Pyrophosphate (FPP), Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate (GGPP) | Non-sterol Isoprenoid Biosynthesis plos.orgfrontiersin.org |
| Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP), Protein | Farnesylated Protein | Protein Prenylation nih.gove-century.us |
| Dehydrodolichyl Diphosphate (B83284) Synthase | Farnesyl Pyrophosphate (FPP) | Dehydrodolichyl Diphosphate | Dolichol Biosynthesis frontierspartnerships.org |
Impact of Upstream Mevalonate (B85504) Pathway Regulation on Farnesyl Triphosphate Levels
The intracellular concentration of FPP is directly influenced by the activity of the upstream mevalonate pathway. The rate-limiting enzyme of this pathway is HMG-CoA reductase (HMGCR), which catalyzes the conversion of HMG-CoA to mevalonate. nih.govcreative-proteomics.com The activity of HMGCR is subject to tight feedback regulation. High levels of cholesterol and other sterols suppress the transcription of the HMGCR gene through the action of sterol regulatory element-binding proteins (SREBPs). wikipedia.orgcreative-proteomics.com This transcriptional control ensures that the production of mevalonate, and consequently FPP, is curtailed when cholesterol levels are sufficient.
Beyond transcriptional regulation, HMG-CoA reductase is also regulated by post-translational modifications, such as phosphorylation, which can inhibit its activity. creative-proteomics.com Furthermore, FPP itself, along with its derivatives like farnesol, can exert feedback inhibition on the mevalonate pathway. nih.govresearchgate.net For example, farnesol has been shown to regulate HMG-CoA reductase activity. frontierspartnerships.org There is also evidence that FPP can allosterically inhibit farnesyl pyrophosphate synthase (FPPS), the enzyme that produces it, providing a direct feedback loop to control its own levels. mcgill.ca
The following table details the key regulatory points in the upstream mevalonate pathway that affect FPP levels.
| Regulatory Point | Mechanism | Effect on FPP Levels |
| HMG-CoA Reductase (HMGCR) | Transcriptional regulation by SREBPs in response to sterol levels. wikipedia.orgcreative-proteomics.com | High sterols decrease HMGCR, leading to lower FPP. |
| HMG-CoA Reductase (HMGCR) | Inhibition by statins. nih.govnih.gov | Decreased FPP production. |
| Squalene Synthase (SQS) | Inhibition by zaragozic acid. nih.govnih.gov | Increased FPP levels. |
| Farnesyl Pyrophosphate Synthase (FPPS) | Allosteric feedback inhibition by FPP. mcgill.ca | High FPP levels inhibit its own synthesis. |
| Farnesol (FPP derivative) | Regulation of HMG-CoA reductase. frontierspartnerships.org | Contributes to feedback control of the pathway. |
Downstream Signaling Cascades Influenced by this compound Modulation
Fluctuations in FPP levels have significant consequences for a variety of downstream signaling pathways, primarily through its role in protein prenylation and as a signaling molecule itself.
Protein prenylation, the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to proteins, is crucial for the function of many signaling proteins, particularly small GTPases like Ras, Rho, and Rac. nih.govnih.gov These proteins are involved in regulating cell growth, proliferation, survival, migration, and cytoskeletal organization. nih.govmcgill.ca Farnesylation anchors these proteins to cellular membranes, which is a prerequisite for their interaction with downstream effectors and subsequent signal transduction. researchgate.nete-century.us Therefore, modulation of FPP levels directly impacts the prenylation status and activity of these key signaling molecules. For example, inhibition of farnesylation can disrupt Ras signaling, which is often hyperactivated in cancer. nih.gov
Beyond its role as a substrate for prenylation, FPP can also act as a ligand for nuclear hormone receptors. nih.gov It has been shown to activate the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.gov Activation of these receptors by FPP can lead to changes in the transcription of their target genes, thereby influencing processes such as adipocyte differentiation and wound healing. nih.gov
Furthermore, FPP has been identified as a danger signal that can induce acute cell death when present at high concentrations. plos.orgnih.gov This suggests a role for FPP in pathological conditions where its levels might be dysregulated.
The table below provides examples of signaling pathways influenced by FPP modulation.
| Signaling Pathway | Mechanism of FPP Influence | Cellular Outcome |
| Ras/MAPK Pathway | Farnesylation of Ras proteins is required for their membrane localization and activity. nih.govresearchgate.net | Regulation of cell proliferation, differentiation, and survival. |
| Rho/Rac GTPase Signaling | Farnesylation of Rho family proteins is necessary for their function in cytoskeletal organization and cell migration. nih.gov | Control of cell shape, motility, and adhesion. |
| Glucocorticoid Receptor (GR) Signaling | FPP acts as an agonist for the GR, leading to its activation and nuclear translocation. nih.gov | Inhibition of keratinocyte migration and wound healing. nih.gov |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling | FPP functions as an endogenous agonist for PPARγ, regulating target gene expression. nih.gov | Promotion of adipocyte differentiation and lipid accumulation. nih.gov |
| Cell Death Signaling | High concentrations of FPP can act as a danger signal, inducing acute cell death. plos.orgnih.gov | Contribution to tissue damage in pathological conditions. |
Farnesyl Triphosphate in Cellular and Organismal Research Models
Research into Its Role in Cell Proliferation and Differentiation Processes
Farnesyl diphosphate (B83284) synthase (FDPS), the enzyme that produces FPP, has been shown to influence cell proliferation. spandidos-publications.comnih.gov Overexpression of FDPS in HeLa cells, a human cervical cancer cell line, resulted in an increased rate of cell proliferation. nih.gov This suggests that the availability of FPP can be a contributing factor to the growth of cancer cells. spandidos-publications.comnih.gov The mechanism may involve the subsequent synthesis of cholesterol and other molecules necessary for the formation of new cell membranes and signaling lipid rafts. mdpi.com
Inhibition of FPP synthesis or its utilization has been shown to impede cell proliferation. For instance, analogues of FPP that inhibit protein farnesyl transferase (PFT) have been found to inhibit the proliferation of human smooth muscle cells in culture. nih.gov This inhibition is thought to occur early in the cell cycle by preventing the farnesylation of proteins crucial for cell cycle progression, such as those in the Ras family. nih.govnih.gov Research on BCR/ABL-induced murine leukemia has demonstrated that farnesyl transferase inhibitors (FTIs) can potently inhibit soft agar (B569324) colony formation and slow the proliferation of leukemic cells. ashpublications.org
Furthermore, FPP and its downstream products are implicated in cell differentiation. For example, the isoprenoid farnesol (B120207), which can be derived from FPP, has been shown to promote growth arrest and differentiation in epidermal keratinocytes. nih.gov
Table 1: Impact of Farnesyl Triphosphate (FPP) Modulation on Cell Proliferation
| Research Model | Modulation | Observed Effect on Proliferation | Reference(s) |
|---|---|---|---|
| HeLa Cells | Overexpression of FDPS (increases FPP) | Increased proliferation rate | nih.gov |
| Human Smooth Muscle Cells | Inhibition of Protein Farnesyl Transferase (blocks FPP utilization) | Inhibition of proliferation | nih.gov |
| BCR/ABL-BaF3 Murine Leukemia Cells | Treatment with Farnesyl Transferase Inhibitor (SCH66336) | Slowed proliferation | ashpublications.org |
| KNRK (v-K-ras-transformed) Cells | Treatment with Farnesyl Transferase Inhibitor | Induction of apoptosis, implying anti-proliferative effect | pnas.org |
Studies on this compound's Involvement in Regulating Cell Death (Apoptosis and Necrosis)
FPP has emerged as a significant regulator of cell death pathways, including apoptosis and necrosis. nih.gov Recent studies have identified extracellular FPP as a danger signal that can trigger acute cell necrosis. nih.govplos.org This process is independent of its downstream metabolic pathways and involves the activation of the cation channel TRPM2, leading to a massive influx of calcium ions. nih.govplos.org This FPP-induced cell death is characterized by cell swelling and loss of plasma membrane integrity. plos.org
The role of FPP in apoptosis is often linked to the process of protein farnesylation. pnas.org Farnesyltransferase inhibitors (FTIs), which block the attachment of the farnesyl group from FPP to target proteins, have been shown to induce apoptosis in various transformed and cancer cell lines. ashpublications.orgpnas.org This induction of apoptosis by FTIs often involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the intrinsic apoptotic pathway. pnas.org For example, FTI treatment in KNRK cells (a v-K-ras-transformed cell line) leads to caspase-3 activation. pnas.org Interestingly, FTIs appear to preferentially induce apoptosis in transformed cells compared to their untransformed counterparts. pnas.org
Conversely, higher activity of farnesyl diphosphate synthase (FDPS), leading to increased FPP levels, has been associated with the inhibition of apoptosis in colorectal cancer cells. nih.gov This anti-apoptotic effect might be mediated through the activation of signaling pathways like NF-κB, which upregulates anti-apoptotic proteins. mdpi.com
Research on this compound's Contributions to Cellular Trafficking and Dynamics
FPP is essential for a post-translational modification called farnesylation, which is critical for the proper localization and trafficking of many proteins. nih.govcreative-proteomics.com Farnesylation involves the attachment of a 15-carbon farnesyl lipid group from FPP to a cysteine residue within a C-terminal CAAX motif of a target protein. creative-proteomics.comfrontiersin.org This lipid anchor facilitates the association of proteins with cellular membranes, which is a prerequisite for their function in signal transduction and vesicular trafficking. creative-proteomics.comrupress.org
A prominent example is the Ras family of small GTPases. nih.govrupress.org The farnesylation of Ras proteins is necessary for their trafficking to and anchoring at the plasma membrane, where they participate in signaling pathways that control cell growth and proliferation. ashpublications.orgrupress.org Research has shown that nascent Ras proteins traffic to the cytosolic face of the endomembrane system before reaching the plasma membrane. rupress.org The movement of these farnesylated proteins through the aqueous cytosol is thought to be facilitated by chaperone proteins that sequester the lipid moiety. rupress.org
One such chaperone, VPS35, a component of the retromer coat, has been found to bind to farnesylated N-Ras in the cytosol. rupress.orgnih.gov This interaction is dependent on the farnesyl group and influences N-Ras trafficking. Silencing VPS35 leads to an increased association of N-Ras with cytoplasmic vesicles and impairs downstream signaling. rupress.orgnih.gov Furthermore, the isoprenylation of human guanylate-binding protein 1 (hGBP1) with a farnesyl group from FPP is crucial for its nucleotide-dependent polymerization and dynamic interaction with membranes, including the Golgi complex. pnas.org
Investigations into this compound's Function in Specific Physiological Contexts (e.g., Neural Function, Immune Responses in Model Organisms)
Neural Function: FPP and the farnesylation it enables play a significant role in the nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov Levels of FPP are found to be elevated in the brains of AD patients. nih.gov Farnesylated proteins, such as the small GTPase H-Ras, are involved in signaling pathways that regulate neuronal plasticity and memory. nih.gov Studies using mouse models of AD have shown that reducing protein farnesylation can be beneficial. nih.gov Specifically, haplodeficiency of farnesyltransferase (FT) in an AD mouse model was found to rescue cognitive function and reduce Aβ (amyloid-beta) deposition. nih.gov Neuron-specific knockout of FT in AD model mice also improved memory function. nih.gov
Furthermore, FPP itself has been identified as a danger signal that can induce acute neuronal death, particularly in the context of ischemic injury like stroke. nih.govplos.org In a mouse model of middle cerebral artery occlusion, FPP was found to accumulate in the brain, and its interaction with the TRPM2 channel contributes to neuronal loss. nih.govplos.org
Immune Responses: The mevalonate (B85504) pathway and FPP are also implicated in regulating immune responses. nih.govpnas.org FPP can act as an immunomodulator, for instance, by activating a specific subset of T cells (Vγ2Vδ2 T cells). pnas.org In the context of allogeneic immune responses, such as those occurring in graft-versus-host disease (GVHD), inhibiting farnesylation and geranylgeranylation has shown protective effects. haematologica.org In a mouse model of GVHD, treatment with farnesyltransferase inhibitors (FTI) and geranylgeranyl-transferase inhibitors (GGTI) reduced the expansion of alloantigen-driven CD4+ T cells and decreased thymic GVHD. haematologica.org This suggests that protein prenylation is critical for T-cell responses. haematologica.org
Table 2: Role of this compound (FPP) in Neural and Immune Contexts
| Physiological Context | Research Model | Key Finding | Reference(s) |
|---|---|---|---|
| Neural Function (Alzheimer's) | APP/PS1 Transgenic Mice | Haplodeficiency of farnesyltransferase rescued cognitive deficits. | nih.govnih.gov |
| Neural Function (Stroke) | Middle Cerebral Artery Occlusion (MCAO) Mice | FPP accumulation in the brain acts as a danger signal inducing neuronal death via TRPM2. | nih.govplos.org |
| Immune Response (GVHD) | Mouse Model of Graft-Versus-Host Disease | Farnesyl- and geranylgeranyl-transferase inhibitors reduced CD4+ T cell expansion and GVHD severity. | haematologica.org |
| Immune Response (T-Cell Activation) | In vitro studies | FPP can activate Vγ2Vδ2 T cells. | pnas.org |
Role of this compound in Pathogen Biology and Host-Parasite Interactions Research (e.g., in Protozoan Parasites)
FPP biosynthesis is an essential metabolic pathway for many pathogenic organisms, making it an attractive target for antimicrobial drug development. asm.orgsci-hub.seplos.org In protozoan parasites such as Trypanosoma and Leishmania, FPP is a precursor for the synthesis of vital molecules like sterols (e.g., ergosterol), dolichols, and ubiquinones (B1209410), and is also required for protein prenylation. nih.govasm.orgnih.gov
Protozoan Parasites: The enzyme farnesyl diphosphate synthase (FPPS), which synthesizes FPP, has been validated as a critical drug target in several protozoan parasites. nih.govsci-hub.se Genetic studies in Leishmania major, the causative agent of cutaneous leishmaniasis, have demonstrated that FPPS is essential for the viability of both the promastigote (insect) and amastigote (mammalian) stages of the parasite. nih.gov Similarly, FPPS is indispensable for the survival of Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov In Trypanosoma cruzi, the agent of Chagas disease, FPPS is also a key enzyme for parasite viability. nih.govdiva-portal.org
The localization of FPPS can differ between parasites and their mammalian hosts, offering a potential window for selective drug targeting. In trypanosomatids, FPPS is primarily found in the cytosol, whereas the preceding steps of the mevalonate pathway may occur in the mitochondria, necessitating the transport of intermediates across mitochondrial membranes. asm.orgnih.gov
Inhibitors of FPPS, particularly nitrogen-containing bisphosphonates like risedronate, have shown potent anti-protozoal activity in vitro against T. cruzi, T. brucei, L. donovani, Toxoplasma gondii, and Plasmodium falciparum. nih.govasm.org Overexpression of FPPS in L. major has been shown to confer resistance to these drugs, further validating FPPS as the target. asm.org
Host-Parasite Interactions: The reliance of parasites on their own FPP synthesis pathway is a key aspect of the host-parasite relationship. While L. major amastigotes in the mammalian host are known to salvage some lipid metabolites, de novo synthesis via FPPS remains essential for their survival. nih.gov In some bacteria, such as Pseudomonas aeruginosa, an FPPS enzyme exists that is inhibited by bisphosphonates used against the human homolog. frontiersin.org Other pathogens, like Salmonella typhimurium and Legionella pneumophila, have been shown to hijack human prenyltransferases to modify their own proteins, highlighting the importance of the farnesylation process during infection. frontiersin.org In the context of plant-pathogen interactions, wheat plants utilize FPP to synthesize sesquiterpenes as a defense mechanism against aphid infestations. nih.gov
Table 3: Farnesyl Diphosphate Synthase (FPPS) as a Target in Protozoan Parasites
| Parasite | Disease Caused | Essentiality of FPPS | Inhibitors | Reference(s) |
|---|---|---|---|---|
| Leishmania major | Cutaneous Leishmaniasis | Essential for promastigotes and amastigotes | Risedronate, other bisphosphonates | nih.govasm.org |
| Trypanosoma brucei | African Trypanosomiasis | Essential for procyclic and bloodstream forms | Risedronate, other bisphosphonates | nih.govnih.gov |
| Trypanosoma cruzi | Chagas Disease | Essential for viability | Risedronate, other bisphosphonates | asm.orgnih.govdiva-portal.org |
| Toxoplasma gondii | Toxoplasmosis | Implied essential, inhibited by bisphosphonates | Nitrogen-containing bisphosphonates | nih.gov |
| Plasmodium falciparum | Malaria | Implied essential, inhibited by bisphosphonates | Nitrogen-containing bisphosphonates | nih.gov |
Research Methodologies for Studying Farnesyl Triphosphate and Its Modifiers
In Vitro Enzymatic Assays and Kinetic Analysis for Farnesyltransferase and Farnesyl Pyrophosphate Synthase
In vitro enzymatic assays are fundamental for characterizing the catalytic activity and mechanism of FTase and FPPS. These controlled experiments allow for the determination of key kinetic parameters such as the Michaelis constant (K_m), which reflects substrate binding affinity, and the catalytic rate constant (k_cat), which indicates the maximum number of substrate molecules converted to product per enzyme molecule per second.
Various methods are employed to monitor enzyme activity. For FPPS, activity is often measured by quantifying the amount of FPP produced from its substrates, geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). For FTase, assays typically measure the transfer of a farnesyl group from FPP to a protein or a synthetic peptide substrate, such as one containing the canonical CaaX motif. nih.gov
| Enzyme | Kinetic Parameter | Reported Value | Substrate(s) | Significance |
| Farnesyltransferase (FTase) | K_d (for FPP) | ~2.8 nM | FPP | Indicates very high affinity of the enzyme for its lipid substrate. nih.gov |
| Farnesyltransferase (FTase) | k_cat | ~0.06 s⁻¹ | FPP, BiopepSH | Shows that product release is the slow, rate-limiting step of the reaction. nih.gov |
| Farnesyltransferase (FTase) | k_on (for BiopepSH) | 2.2 x 10⁵ M⁻¹s⁻¹ | BiopepSH | Demonstrates rapid binding of the peptide substrate to the FTase-FPP complex. nih.gov |
This table presents example kinetic values from specific studies and may vary based on experimental conditions and the specific substrates used.
Radiometric and Fluorescent Labeling Techniques in Isoprenoid Metabolism Research
Labeling techniques are indispensable for tracing the path of isoprenoids like FPP through metabolic pathways and for detecting farnesylated proteins.
Radiometric assays are a classic and highly sensitive method. creative-proteomics.com These assays typically use FPP that has been synthesized with a radioactive isotope, such as tritium (B154650) ([³H]). researchgate.net When [³H]FPP is used in an FTase reaction, the radiolabeled farnesyl group is transferred to the protein or peptide substrate. The amount of radioactivity incorporated into the protein product can then be quantified, providing a direct measure of enzyme activity. researchgate.net This method is robust but requires specialized handling and disposal of radioactive materials. nih.gov
Fluorescent labeling offers a safer and often more versatile alternative, enabling applications like live-cell imaging. creative-proteomics.com This approach involves using synthetic analogs of FPP or its precursors that contain a fluorescent group (a fluorophore). jenabioscience.com For instance, fluorescently tagged versions of GPP, such as NBD-GPP, can serve as substrates for FTase, allowing for the real-time monitoring of enzyme activity through changes in fluorescence. jenabioscience.com Another strategy is to use FPP analogs with chemically reactive groups, like an azide (B81097). nih.govpnas.org These "tagging-via-substrate" (TAS) methods involve metabolically incorporating the azide-containing farnesyl analog into proteins within cells. nih.govpnas.org The azide group then allows for the specific chemical attachment of a fluorescent probe or an affinity tag (like biotin), enabling the detection and purification of the newly farnesylated proteins. nih.govnih.govpnas.org
| Labeling Technique | Principle | Applications | Advantages | Disadvantages |
| Radiometric Labeling | Uses isotopically labeled substrates (e.g., [³H]FPP) to track incorporation into products. researchgate.netcreative-proteomics.com | In vitro enzyme assays, quantifying prenylation levels in cell lysates. nih.gov | High sensitivity and direct quantification. | Requires handling of radioactive materials. nih.gov |
| Fluorescent Probes | Utilizes fluorescent analogs of isoprenoid pyrophosphates (e.g., NBD-GPP) as enzyme substrates. jenabioscience.comnih.govacs.orgacs.org | Real-time enzyme kinetics, inhibitor screening, fluorescence microscopy. creative-proteomics.com | Safer, enables live-cell imaging. creative-proteomics.com | The bulky fluorescent tag may alter enzyme kinetics. nih.govacs.orgacs.org |
| Tagging-via-Substrate (TAS) | Cells incorporate an isoprenoid analog with a bioorthogonal handle (e.g., azide), which is then chemoselectively tagged. nih.govpnas.org | Proteomic identification of farnesylated proteins, visualizing protein localization. nih.govnih.gov | High specificity for in-cell labeling. nih.gov | Requires cell permeability of the analog. |
Mass Spectrometry-Based Approaches for Quantification and Protein Farnesylation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it exceptionally suited for identifying and quantifying molecules and post-translational modifications. creative-proteomics.com In the context of FPP, MS is used to quantify its intracellular levels and to identify the specific proteins that have been farnesylated. acs.org
To identify farnesylated proteins, a common workflow involves digesting a complex protein sample with an enzyme like trypsin, which cleaves proteins into smaller peptides. pnas.org This peptide mixture is then separated, typically by liquid chromatography (LC), before being introduced into the mass spectrometer (LC-MS). acs.org The addition of a 15-carbon farnesyl group to a peptide results in a predictable mass shift that can be detected by the MS. creative-proteomics.comacs.org Tandem mass spectrometry (MS/MS) further fragments the modified peptides, allowing for the precise determination of the amino acid sequence and the exact site of farnesylation. creative-proteomics.comacs.org This proteomic approach has been instrumental in identifying known and novel farnesylated proteins, including various members of the Ras superfamily. pnas.org
Genetic Manipulation Techniques (e.g., Gene Knockout, Knockdown, Overexpression) in Model Systems
Manipulating the genes that code for FTase and FPPS in model organisms is a cornerstone of determining their cellular function. These techniques alter the amount of enzyme produced in a cell, allowing researchers to observe the resulting physiological and biochemical consequences.
Gene Knockout: This technique involves completely deleting or inactivating the gene for FTase or FPPS. Creating knockout models, for instance in mice, can reveal the essential roles of these enzymes in development and normal physiology.
Gene Knockdown: This approach reduces, but does not eliminate, the expression of a target gene. This is often achieved using RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which target the messenger RNA (mRNA) of the enzyme for degradation. Knockdown studies in cultured cells or organisms like yeast (Saccharomyces cerevisiae) are widely used to study the effects of reduced farnesylation.
Overexpression: Conversely, researchers can introduce extra copies of the FTase or FPPS gene into cells, leading to higher-than-normal levels of the enzyme. This can help elucidate the effects of enhanced pathway activity and can be used to produce large quantities of the enzyme for structural and biochemical studies.
These genetic tools are powerful for linking the activity of farnesylation pathway enzymes to specific cellular processes and disease states.
Protein Engineering and Site-Directed Mutagenesis for Mechanistic Elucidation of Farnesyltransferase and Farnesyl Pyrophosphate Synthase
Protein engineering, particularly through site-directed mutagenesis, allows for the precise alteration of an enzyme's amino acid sequence. neb.compatsnap.com This method is invaluable for probing the roles of individual amino acid residues in substrate binding, catalysis, and determining product specificity. acs.orgrcsb.org
In FPPS, site-directed mutagenesis has been used to alter product specificity. By changing key amino acids (like F112 and F113 in the avian enzyme) that form the hydrophobic binding pocket for the growing isoprenoid chain, researchers have successfully engineered FPPS variants that produce longer-chain products like geranylgeranyl diphosphate (B83284) (GGPP) instead of FPP. rcsb.org
| Enzyme | Mutant(s) | Key Finding | Reference |
| Farnesyltransferase | Y300Fβ | Decreased the farnesylation rate constant by ~500-fold, indicating a crucial role in transition state stabilization. | nih.gov |
| Farnesyltransferase | D307A, C309A, H363A | Compromised the binding of the essential Zn²⁺ cofactor, leading to reduced catalytic activity. | acs.org |
| Avian FPPS | F112A/F113S | Altered the active site pocket, causing the enzyme to produce longer-chain isoprenoids instead of FPP. | rcsb.org |
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) of Farnesyltransferase-Substrate/Inhibitor Complexes
Structural biology provides atomic-level, three-dimensional views of enzymes, which are essential for understanding their function. X-ray crystallography has been the primary technique used to determine the structures of FTase and FPPS. pnas.orgnih.govnih.gov
By crystallizing FTase in complex with its substrates (or substrate analogs) and inhibitors, researchers have visualized how the enzyme recognizes both the FPP lipid donor and the CaaX motif of its protein target. pnas.orgnih.gov These structures reveal a well-defined active site where the farnesyl tail of FPP is buried in a hydrophobic pocket and the diphosphate group interacts with positively charged and polar residues. nih.gov The structures of FTase bound to different inhibitors, including some that have been evaluated in clinical trials like L-778,123 and tipifarnib, have provided a detailed roadmap for how these compounds work and have facilitated the design of more potent and selective inhibitors. nih.govresearchgate.net
Similarly, crystal structures of FPPS, both alone and in complex with substrates and inhibitors (like bisphosphonates), have illuminated its catalytic mechanism and how it is regulated. nih.govnih.gov These structures show how the enzyme accommodates the growing isoprenoid chain and how inhibitors can bind to either the active site or a distinct allosteric site. nih.gov Cryo-electron microscopy (cryo-EM) is an emerging technique that can also provide high-resolution structures, particularly for larger or more flexible complexes.
Computational Modeling and Molecular Dynamics Simulations in Enzyme-Ligand Interaction Studies
Computational approaches complement experimental techniques by providing dynamic insights into enzyme mechanisms and ligand binding. nih.govnih.gov
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand, such as an inhibitor) to another (a protein, such as FTase). japsonline.comresearchgate.net This technique is widely used in drug discovery to screen large libraries of virtual compounds to identify potential new inhibitors. pnas.orgnih.gov
Molecular dynamics (MD) simulations use the principles of physics to simulate the motions of atoms and molecules over time. tandfonline.com For FTase and FPPS, MD simulations can reveal how the enzyme's structure fluctuates and adapts upon binding to substrates or inhibitors. nih.govfourwaves.com These simulations have been used to study the conformational changes required for FPP to adopt an active state within the FTase active site and to understand the formation of "cryptic" binding pockets in FPPS that are not visible in static crystal structures but can be targeted by inhibitors. nih.govfourwaves.commun.ca By combining MD simulations with quantum mechanical calculations, researchers can model the enzymatic reaction itself, providing a deeper understanding of the catalytic mechanism at a level of detail that is inaccessible to experiments alone. benthamdirect.com
Synthesis and Application of Photoactive Analogues of Farnesyl Triphosphate as Probes
The study of enzymes that utilize this compound (FPP), such as protein prenyltransferases, is crucial for understanding various cellular processes and for developing therapeutic agents. Photoactive analogues of FPP are invaluable tools in these investigations, allowing for the identification and characterization of FPP-binding proteins through photoaffinity labeling. mdpi.com These probes are designed to mimic the natural substrate, bind to the active site of an enzyme, and upon photoactivation, form a covalent bond with nearby amino acid residues, thereby "tagging" the protein for subsequent analysis. mdpi.com The design of these molecules typically involves incorporating a photoreactive group, such as a benzophenone (B1666685), an aryl azide, or a diazirine, into the FPP structure. mdpi.com
The synthesis of these photoactive analogues is a multi-step process that often starts from precursors like geraniol (B1671447) or dimethylallyl alcohol. nih.govacs.org For instance, the synthesis of benzophenone-containing FPP analogues has been achieved in six steps from dimethylallyl alcohol. acs.org Similarly, a diazotrifluoropropanoyl-containing analogue was synthesized from geraniol in seven steps. nih.gov The synthetic strategy for azide-containing analogues involved the reductive amination of anilines with 8-oxo-geranyl acetate, followed by hydrolysis, chlorination, and pyrophosphorylation. acs.orgnih.gov
Once synthesized, these photoactive probes are used in a variety of applications. A key application is the identification of the subunits of target enzymes that bind FPP. For example, radiolabeled photoactive FPP analogues have been used to demonstrate that the β-subunit of Saccharomyces cerevisiae protein farnesyltransferase (ScPFTase) is the primary binding site for the farnesyl moiety. nih.gov Similar findings have been observed with human protein geranylgeranyltransferase, where photoaffinity labeling suggested that the C-10 locus of the bound substrate is in close proximity to the β-subunit. acs.org
These probes are also instrumental in characterizing the substrate specificity and inhibitory potential of various compounds. The inhibitory activity of these analogues is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). For example, two isomeric FPP analogues containing meta- and para-substituted benzophenones exhibited IC50 values of 5.8 µM and 3.0 µM, respectively, against ScPFTase. nih.gov The more potent para isomer was found to be a competitive inhibitor with respect to FPP, with a Ki of 0.46 µM. nih.gov
Furthermore, photoactive FPP analogues have proven effective in labeling a range of FPP-utilizing enzymes beyond protein farnesyltransferase. These include farnesyl diphosphate synthases from E. coli and Drosophila melanogaster, as well as sesquiterpene synthases. nih.gov The selectivity of these probes is a significant advantage, as demonstrated by the nearly exclusive labeling of ScPFTase in a crude E. coli extract, highlighting their utility in identifying novel FPP-binding proteins in complex biological mixtures. nih.gov The ability of some of these analogues to be enzymatically transferred to peptide substrates, such as Ras-based peptides, further expands their application as probes for studying the functional consequences of protein prenylation. acs.org
Below are data tables summarizing the research findings on various photoactive analogues of this compound.
Table 1: Benzophenone-Containing FPP Analogues
| Analogue | Photoactive Group | Target Enzyme(s) | Key Findings | Reference |
| meta-substituted benzophenone FPP analogue | Benzophenone | S. cerevisiae protein farnesyltransferase (ScPFTase) | IC50 = 5.8 µM; Selectively labeled the β-subunit. | nih.gov |
| para-substituted benzophenone FPP analogue | Benzophenone | ScPFTase, E. coli and D. melanogaster farnesyl diphosphate synthase, sesquiterpene synthase | IC50 = 3.0 µM; Competitive inhibitor of ScPFTase (Ki = 0.46 µM); Selectively labeled the β-subunit of ScPFTase. | nih.gov |
| Ether-linked benzophenone FPP analogues | Benzophenone | Protein prenyltransferases | Good substrate mimics; Can be enzymatically incorporated into Ras-based peptide substrates; Labeled the β-subunit of human protein geranylgeranyltransferase. | acs.org |
Table 2: Diazotrifluoropropanoyl-Containing FPP Analogues
| Analogue | Photoactive Group | Target Enzyme(s) | Key Findings | Reference |
| Amide-linked diazotrifluoropropanoyl FPP analogue | Diazotrifluoropropanoyl | S. cerevisiae protein farnesyltransferase (ScPFTase), geranylgeranyltransferase (types 1 and 2) | Alternative substrate for ScPFTase; Labeled the β-subunits of both farnesyltransferase and geranylgeranyltransferase; Unstable upon long-term storage. | nih.gov |
| Ester-linked diazotrifluoropropanoyl FPP analogue | Diazotrifluoropropanoyl | ScPFTase, E. coli farnesyldiphosphate synthase, sesquiterpene synthase | Alternative substrate for PFTase; Selectively photocrosslinks the β-subunit of ScPFTase; Showed significant selectivity in crude E. coli extracts. | nih.gov |
Table 3: Azide-Containing FPP Analogues
| Analogue | Photoactive Group | Target Enzyme(s) | Key Findings | Reference |
| Perfluorophenyl azide FPP analogue (analogue 5) | Perfluorophenyl azide | Mammalian protein farnesyltransferase (FTase) | Efficiently transferred to a peptide substrate; Photoinactivated FTase. | acs.orgnih.gov |
| Perfluorophenyl azide FPP analogue with modified isoprene (B109036) chain (analogue 6) | Perfluorophenyl azide | Mammalian FTase | Efficiently transferred to a peptide substrate. | acs.orgnih.gov |
Modulation of Farnesyl Triphosphate Metabolism and Function As Research Tools
Farnesyltransferase Inhibitors (FTIs) as Chemical Probes
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the transfer of a farnesyl group from FPP to a cysteine residue within a C-terminal "CAAX box" motif of a target protein. This post-translational modification is essential for the proper membrane localization and function of many key signaling proteins, most notably members of the Ras superfamily of small GTPases. wikipedia.orgresearchgate.net Farnesyltransferase inhibitors (FTIs) are compounds designed to block this enzymatic activity, and they have become invaluable tools for studying the biological roles of protein farnesylation. nih.gov
The development of FTIs has followed several strategic design principles, primarily centered on mimicking the natural substrates of the FTase enzyme: the CAAX peptide sequence and FPP.
Peptidomimetics: Early FTIs were designed as analogues of the CAAX tetrapeptide. These compounds, such as FTI-277, competitively inhibit the binding of protein substrates to FTase. wikipedia.org The design often involves replacing labile peptide bonds to improve cellular stability and permeability.
Bisubstrate Analogues: A more sophisticated approach involves creating single molecules that mimic both the CAAX peptide and FPP. nih.gov These inhibitors are designed to occupy both substrate-binding sites on the enzyme simultaneously, often leading to high potency and specificity. nih.gov The synthetic strategy connects a farnesyl surrogate (e.g., long-chain fatty acids) to an amino acid or peptide mimetic via a specific linker. nih.gov
Non-peptidic, FPP-Competitive Inhibitors: Another class of FTIs was developed to compete with FPP. These compounds are not peptide-based and often have more favorable pharmacological properties. Lonafarnib (SCH66336) and Tipifarnib (R115777) are prominent examples that emerged from high-throughput screening and subsequent medicinal chemistry optimization. wikipedia.org
Macrocyclic Inhibitors: To improve pharmacokinetic properties such as oral bioavailability and plasma half-life, macrocyclic FTIs were designed. nih.gov Compared to their linear counterparts, these compounds exhibit improved potency and reduced clearance. X-ray crystallography of these inhibitors bound to FTase has provided detailed insights into the key molecular interactions, guiding further optimization. nih.gov
The synthesis of these inhibitors often involves complex multi-step organic chemistry, aiming to optimize binding affinity, selectivity over the related enzyme geranylgeranyltransferase I (GGTase-I), and cell permeability for effective use in research. stcloudstate.edu
FTIs are widely used in laboratory settings to identify farnesylated proteins and elucidate their signaling pathways. A variety of assays are employed to measure the efficacy of these inhibitors and their impact on cellular processes.
In Vitro Enzyme Assays: The potency of FTIs is initially determined using biochemical assays with purified FTase enzyme and its substrates, such as a fluorescently labeled peptide and FPP. acs.org These assays measure the inhibitor concentration required to reduce enzyme activity by 50% (IC50).
Mobility-Shift Western Blot Assays: A common method to assess FTI activity in cells is to monitor the processing of known farnesylated proteins like Ras or HDJ-2. Unfarnesylated proteins migrate more slowly on SDS-PAGE gels than their lipid-modified counterparts. pnas.org Treatment with an FTI leads to the accumulation of the slower-migrating, unprocessed form, which can be detected by Western blotting. pnas.org
Metabolic Labeling: To directly visualize the incorporation of isoprenoids, cells can be incubated with radiolabeled precursors like [3H]mevalonic acid, followed by immunoprecipitation of the protein of interest and autoradiography. nih.gov More advanced techniques use synthetic FPP analogues containing chemical tags (e.g., an azide (B81097) group) that allow for subsequent ligation to a reporter molecule for detection or purification. pnas.org This "tagging-via-substrate" (TAS) technology enables the identification of novel farnesylated proteins. pnas.org
Subcellular Fractionation and Immunofluorescence: Since farnesylation is critical for membrane association, FTIs cause farnesylated proteins to mislocalize. The effect of FTIs on protein localization can be assessed by separating cellular components into membrane and cytosolic fractions and analyzing them by Western blot. nih.gov Alternatively, immunofluorescence microscopy can be used to visualize the shift of a target protein from the plasma membrane to cytosolic compartments like the endoplasmic reticulum or cytoplasm. nih.gov
| Inhibitor | Class | Common Research Application | Assay Type |
|---|---|---|---|
| FTI-277 | CAAX Peptidomimetic | Inhibiting H-Ras and K-Ras oncogenic signaling. wikipedia.org | Mobility-Shift Western Blot, Immunofluorescence pnas.org |
| Lonafarnib (SCH66336) | Non-peptidic | Studying antitumor effects and progeria. wikipedia.orgnih.gov | Cell Proliferation Assays, Preclinical Models researchgate.net |
| Tipifarnib (R115777) | Non-peptidic | Evaluating effects on tumor cell proliferation and apoptosis. wikipedia.org | Xenograft Models, Histological Studies aacrjournals.org |
Preclinical models, particularly xenograft and transgenic mouse models of cancer, have been essential for understanding the in vivo effects of FTIs and the role of farnesylation.
In models where tumors are driven by an H-Ras oncogene, FTIs effectively block H-Ras farnesylation, prevent its association with the plasma membrane, and inhibit downstream signaling pathways, leading to tumor growth inhibition. nih.gov However, the situation is more complex for K-Ras, the more frequently mutated RAS isoform in human cancers. When farnesylation is blocked by an FTI, K-Ras can be alternatively prenylated by the enzyme GGTase-I. nih.gov This alternative modification allows K-Ras to remain membrane-bound and functional, rendering cells transformed with K-Ras more resistant to FTIs alone. nih.govresearchgate.net This discovery, enabled by the use of FTIs, was a critical finding in cancer biology.
Despite the ability of K-Ras to escape, FTIs have shown antitumor effects in many preclinical models, irrespective of the Ras mutation status. researchgate.netaacrjournals.org This suggests that proteins other than Ras are critical FTI targets. One such protein is RhoB. FTI treatment causes a shift from farnesylated RhoB to geranylgeranylated RhoB, and this modified form has been shown to have tumor-suppressive activity. nih.govaacrjournals.orgnih.gov Studies in human tumor xenografts have shown that FTIs can induce apoptosis and inhibit proliferation. aacrjournals.org The use of FTIs in these preclinical settings has been instrumental in demonstrating that while Ras was the initial target, the biological effects of these inhibitors are complex and involve multiple farnesylated proteins. aacrjournals.org
Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors (e.g., Bisphosphonates) in Basic Research
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov FPP is the precursor not only for protein farnesylation but also for geranylgeranyl pyrophosphate (GGPP), cholesterol, and other essential isoprenoids. frontiersin.orgacs.org Inhibitors of FPPS, therefore, have profound effects on cellular metabolism and function.
The most well-studied class of FPPS inhibitors are the nitrogen-containing bisphosphonates (N-BPs), such as alendronate and zoledronate. frontiersin.orgpatsnap.com These compounds are chemically stable analogues of inorganic pyrophosphate. frontiersin.org
The mechanism of action involves the N-BP binding to the GPP binding site of FPPS. nih.gov The nitrogen atom in the side chain of the N-BP helps to coordinate the molecule within the active site, where it mimics the carbocation intermediate formed during the normal enzymatic reaction. nih.gov This binding potently and competitively inhibits FPPS, preventing the synthesis of FPP. nih.gov
Inhibition of FPPS has a significant impact on the flux of metabolites through the isoprenoid pathway. It leads to a depletion of the downstream products FPP and GGPP. nih.gov This reduction prevents the necessary prenylation of small GTPases like Ras, Rho, and Rac, impairing their function. nih.govelifesciences.org Concurrently, the blockage causes an accumulation of the upstream substrate, IPP. elifesciences.org This disruption of isoprenoid metabolism is central to the cellular effects observed with FPPS inhibitors.
| Inhibitor | Class | Primary Mechanism | Impact on Isoprenoid Flux |
|---|---|---|---|
| Alendronate | N-Bisphosphonate | Binds to FPPS active site, mimicking carbocation intermediate. patsnap.comnih.gov | Decreases FPP and GGPP; Increases IPP. nih.gov |
| Zoledronate | N-Bisphosphonate | Potent competitive inhibitor of FPPS. frontiersin.orgacs.org | Blocks protein prenylation pathway. elifesciences.org |
| Risedronate | N-Bisphosphonate | Inhibits FPPS enzyme activity. pnas.org | Reduces levels of key isoprenoid lipids. nih.gov |
FPPS inhibitors have been invaluable for studying the cellular consequences of disrupting the mevalonate pathway in various model systems.
Osteoclast Biology: N-BPs are widely used to treat bone resorption disorders like osteoporosis. In basic research, they have been used to study the biology of osteoclasts, the cells responsible for bone degradation. N-BPs are readily taken up by osteoclasts, where they inhibit FPPS. The resulting lack of FPP and GGPP prevents the prenylation of small GTPases that are essential for the cytoskeletal arrangement and function of osteoclasts, ultimately leading to their apoptosis. nih.govpatsnap.com
Immunology: Research has shown that the mevalonate pathway plays a role in immune cell function. In macrophages, FPPS inhibition by N-BPs can mimic the effects of interferon signaling, which serves to limit viral replication. elifesciences.org Furthermore, the accumulation of IPP in cells treated with N-BPs can lead to the activation of a specific subset of immune cells known as γδ T cells, highlighting a link between isoprenoid metabolism and immune surveillance. pnas.org
Cancer Cell Biology: The mevalonate pathway is often upregulated in cancers. FPPS inhibitors are used in cancer cell models to study the effects of blocking this pathway. Inhibition of FPPS can disrupt the function of oncogenic proteins like Ras and Rho, leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines. patsnap.compnas.org Non-bisphosphonate inhibitors are also being developed to target FPPS in soft-tissue cancers, as N-BPs have a very high affinity for bone mineral, limiting their utility outside of bone-related malignancies. acs.orgpnas.org
Plant and Microbial Biology: Homologues of FPPS exist in a wide range of organisms. Bisphosphonates and other FPPS inhibitors have been used as research tools to probe the importance of the isoprenoid pathway in protozoan parasites, bacteria, and plants. frontiersin.orgopenpharmaceuticalsciencesjournal.com For instance, inhibiting the pathway in hybrid aspen trees was shown to cause a major increase in upstream pathway intermediates, revealing the elasticity and regulatory nodes of isoprenoid synthesis in plants. nih.gov
By providing a means to acutely and specifically block a key node in isoprenoid biosynthesis, FPPS inhibitors continue to be powerful chemical probes for uncovering the diverse biological roles of FPP and its downstream products.
Dietary and Environmental Factors Influencing Farnesyl Triphosphate Levels in Research Models
The metabolism of this compound is sensitive to a variety of external stimuli, including dietary components and environmental stressors. These factors can influence the expression and activity of enzymes involved in the FPP pathway, thereby altering the intracellular pool of FPP and the downstream products derived from it.
Dietary fats, particularly polyunsaturated fatty acids (PUFAs), have been shown to modulate FPP synthesis. In a study using mice, a diet rich in tuna fish oil, which is high in n-3 PUFAs, led to a 70% decrease in the hepatic mRNA levels of FPP synthase. nih.gov This effect was also observed in rat and human hepatoma cell lines treated with individual n-3 and n-6 PUFAs like eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonate. The suppression of FPP synthase expression by PUFAs is believed to be part of the mechanism by which these fatty acids lower plasma cholesterol levels, as FPP is a precursor for cholesterol synthesis. nih.gov The reduction in FPP synthase is linked to the impairment of the sterol regulatory element-binding protein (SREBP) pathway, a key regulator of lipid metabolism. nih.gov
In plants, FPP levels are influenced by signaling molecules often produced in response to environmental challenges. Phytohormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are known to affect the expression of FPS genes. frontiersin.orgnih.gov MeJA, often involved in defense responses against herbivores and pathogens, has been shown to increase the expression of FPS genes in Dryopteris fragrans and Poria cocos. frontiersin.orgmdpi.com This upregulation is consistent with the role of FPP as a precursor to various defense-related sesquiterpenoids. frontiersin.org
Abiotic environmental stresses also impact FPP metabolism. In D. fragrans, high temperature and drought conditions were found to increase the expression of DfFPS genes, and transgenic tobacco plants overexpressing these genes showed enhanced tolerance to these stresses. frontiersin.org In a different context, a study on Artemisia absinthium growing near an abandoned uranium mine investigated the effects of radiation. This environmental stressor was analyzed for its impact on the expression of the farnesyl diphosphate (B83284) synthase (FDS) gene, a key enzyme in the terpenoid metabolic pathway. sanru.ac.ir
These findings illustrate that FPP metabolism is not a static process but is dynamically regulated by a range of external factors. This regulation allows organisms to adapt their metabolic profile, particularly the production of sterols and other terpenoids, in response to their diet and prevailing environmental conditions.
| Factor | Type | Research Model | Effect on FPP Metabolism | Reference |
| Polyunsaturated Fatty Acids (PUFAs) | Dietary | Mice; Rat and Human Hepatoma Cells | Decreased hepatic FPP synthase mRNA and protein levels | nih.gov |
| Methyl Jasmonate (MeJA) | Environmental (Biotic Stress Signal) | Dryopteris fragrans; Poria cocos | Increased expression of FPS genes | frontiersin.orgmdpi.com |
| High Temperature | Environmental (Abiotic Stress) | Dryopteris fragrans | Increased expression of FPS genes | frontiersin.org |
| Drought | Environmental (Abiotic Stress) | Dryopteris fragrans | Increased expression of FPS genes | frontiersin.org |
| Radiation | Environmental (Abiotic Stress) | Artemisia absinthium | Investigated for effects on FDS gene expression | sanru.ac.ir |
Advanced Topics and Future Directions in Farnesyl Triphosphate Research
Integration with Systems Biology and Omics Approaches
The study of farnesyl triphosphate has increasingly benefited from its integration into the broader contexts of systems biology and multi-omics analyses. These approaches allow for a more holistic understanding of how FPP metabolism is regulated and interconnected with other cellular networks.
Quantitative metabolomics has emerged as a powerful tool for the functional analysis of isoprenoid biosynthesis. nih.gov By enabling the precise measurement of intermediates in the mevalonate (B85504) (MVA) and prenyl pyrophosphate pathways, researchers can gain insights into the metabolic flux and identify potential bottlenecks. nih.gov For instance, the development of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) allows for the accurate quantification of all mevalonate and prenyl pyrophosphate intermediates, including FPP, with high sensitivity. nih.gov This methodology has proven crucial in designing more efficient microbial strains for the production of valuable isoprenoids like phytoene. nih.gov
Isotopologue profiling, often used in conjunction with metabolomics, provides dynamic information on the turnover rates and biosynthetic fluxes of FPP and its precursors. nih.gov By tracing the incorporation of stable isotopes, such as ¹³C, researchers can map the flow of carbon through the isoprenoid pathway and understand how it is partitioned between different branches. nih.gov
Furthermore, genome-scale models and advanced genetic engineering techniques like CRISPR/Cas9 are being employed to optimize and rewire metabolic networks for enhanced production of isoprenoid-derived biofuels and other bioproducts. mdpi.com These systems-level approaches facilitate the identification of gene targets for overexpression or knockout to channel metabolic flux towards FPP and its downstream products. mdpi.com The integration of transcriptomics, proteomics, and metabolomics provides a multi-layered view of the regulatory mechanisms governing FPP homeostasis and its response to genetic or environmental perturbations. researchgate.net
Emerging Roles of this compound in Novel Biological Processes
Recent research has unveiled surprising and significant roles for FPP beyond its function as a biosynthetic precursor, implicating it in fundamental cellular processes such as cell death, pain signaling, and transcriptional regulation.
A groundbreaking discovery identified FPP as a novel danger signal that can trigger acute cell death. plos.orgresearchgate.netnih.gov When released from lytic cells, FPP, with its distinct hydrophobic isoprenyl chain and charged pyrophosphate head, can induce cell death independently of its downstream metabolic pathways. researchgate.netnih.gov Mechanistically, FPP activates the transient receptor potential melastatin 2 (TRPM2) cation channel, leading to an influx of extracellular calcium and subsequent cell demise. researchgate.netnih.govmedchemexpress.com This FPP-TRPM2 signaling axis has been implicated in neuronal loss during ischemic stroke, highlighting a potential therapeutic target. researchgate.netnih.govmedchemexpress.com
In the realm of sensory biology, FPP has been identified as an endogenous pain-producing molecule. nih.govresearchgate.net It specifically activates the transient receptor potential vanilloid 3 (TRPV3) channel, a thermoTRP channel involved in temperature sensation and pain. nih.govresearchgate.net An intraplantar injection of FPP was shown to elicit nociceptive behaviors in animal models, suggesting its involvement in inflammatory pain. nih.gov
FPP has also been shown to function as a modulator of growth factor signaling. Research has demonstrated that Farnesyl Pyrophosphate Synthase (FPPS), the enzyme that synthesizes FPP, can bind to fibroblast growth factor (FGF) receptors. portlandpress.com Overexpression of FPPS was found to inhibit FGF-2-induced cell proliferation and extend the activation of the Ras/ERK signaling cascade. portlandpress.com This suggests a novel role for FPPS, and by extension FPP levels, in modulating cellular responses to growth factors. portlandpress.com
Moreover, FPP has been proposed to act as a transcriptional activator for a subset of nuclear hormone receptors, including the thyroid hormone receptor. nih.govoup.com This finding suggests that FPP, as a key metabolic intermediate, may directly influence gene expression, linking cellular metabolic state to transcriptional regulation. nih.govoup.com
| Emerging Role of FPP | Associated Protein/Receptor | Biological Process | Key Findings |
| Danger Signal | TRPM2 | Acute Cell Death, Ischemic Injury | FPP released from damaged cells activates TRPM2, leading to calcium influx and cell death. plos.orgresearchgate.netnih.gov |
| Pain-Producing Molecule | TRPV3 | Nociception, Pain Signaling | FPP directly activates TRPV3 channels, inducing pain behaviors in animal models. nih.govresearchgate.net |
| Modulator of FGF Signaling | FGFR, FPPS | Cell Proliferation, Ras/ERK Pathway | FPPS interacts with FGF receptors, and its overexpression alters FGF-2-mediated cellular responses. portlandpress.com |
| Transcriptional Activator | Nuclear Hormone Receptors | Gene Expression | FPP can function as an agonist for certain nuclear receptors, directly influencing transcription. nih.govoup.com |
Methodological Advancements for Enhanced this compound Research
Progress in understanding the multifaceted roles of FPP has been significantly propelled by the development of sophisticated analytical and experimental techniques.
The quantification of FPP and other isoprenoid intermediates has been greatly improved by advancements in mass spectrometry. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods have been developed and validated for the sensitive and specific analysis of these molecules in complex biological matrices like fungal and yeast cells. nih.govmdpi.com These methods often involve enzymatic dephosphorylation of the pyrophosphate intermediates to their corresponding alcohols (e.g., farnesol) for easier analysis. mdpi.com A significant challenge that has been overcome is the separation and distinct quantification of the isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com
For studying the enzymes that metabolize FPP, such as farnesyl pyrophosphate synthase (FPPS), innovative screening and characterization methods have been established. Surface plasmon resonance (SPR) biosensor-driven fragment-based discovery is a powerful technique for identifying and characterizing small molecule fragments that bind to target proteins like FPPS. nih.gov This approach is instrumental in the early stages of drug discovery for identifying novel inhibitors or modulators of FPP synthesis. nih.gov
Furthermore, the development of novel enzymatic assays has facilitated the characterization of FPPS activity. A coupled enzymatic assay using luciferase to detect the pyrophosphate released during the synthesis of FPP provides a sensitive and continuous method to monitor enzyme kinetics. nih.gov
| Methodological Advancement | Application in FPP Research | Key Advantages |
| LC-HRMS | Quantitative metabolomics of isoprenoid precursors | High sensitivity, accurate absolute quantification, enables isotopologue profiling. nih.gov |
| GC-MS | Analysis of isoprenoid pathway intermediates | Selective and reproducible analysis, including isomers IPP and DMAPP, in fungal matrices. mdpi.com |
| SPR Biosensor-Driven Fragment-Based Discovery | Identification of ligands for FPPS | Efficient screening of fragment libraries, characterization of binding affinities. nih.gov |
| Luciferase-Coupled Enzymatic Assay | Characterization of FPPS activity | Confirms enzyme activity of purified protein, enables inhibitor screening. nih.gov |
Remaining Challenges and Open Questions in the Field of this compound Biology
Despite significant progress, several fundamental questions and challenges remain in the field of FPP biology, offering exciting avenues for future research.
A major unresolved issue is the complete understanding of the interplay and regulation of the two isoprenoid biosynthesis pathways: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov While the distribution of these pathways across different organisms is generally known, the precise mechanisms of their cross-talk and regulation, especially in organisms that possess both, are not fully elucidated. nih.govnih.gov
The catalytic mechanisms of several enzymes in the isoprenoid biosynthesis pathways are still not entirely clear. nih.gov For instance, the exact role of the iron-sulfur cluster in the catalysis by IspG, an enzyme in the MEP pathway, remains a subject of investigation. nih.gov A deeper understanding of these enzymatic mechanisms is crucial for the rational design of specific inhibitors.
The full spectrum of biological functions for the vast diversity of isoprenoids derived from FPP is far from being completely mapped out. plos.org Many secondary metabolites originating from FPP have yet to be discovered, and their physiological roles remain unknown. plos.org
A significant gap in our knowledge is the definitive identification and characterization of the kinases involved in the polyprenol salvage pathway. mdpi.com This pathway allows cells to phosphorylate free farnesol (B120207) and geranylgeraniol (B1671449) back to their active pyrophosphate forms. mdpi.com While the existence of this pathway is evident, the genes encoding the responsible kinases in many organisms, including mammals, have yet to be unequivocally identified. mdpi.com The discovery of these enzymes is of considerable biomedical importance.
Finally, while emerging roles for FPP as a signaling molecule are being uncovered, the full extent of its involvement in intracellular and intercellular communication is likely much broader than currently appreciated. Future research will undoubtedly reveal more intricate ways in which this central metabolite influences cellular behavior and organismal physiology.
Q & A
Q. What experimental methods are used to detect and quantify farnesyl triphosphate in cellular systems?
FPP quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. For example, GC-MS chromatograms of trichome extracts can resolve FPP alongside other terpenes (e.g., α-pinene, limonene) using phase separation with chloroform:isoamyl alcohol and LiCl precipitation for RNA isolation . Isotopic labeling (e.g., Farnesyl Pyrophosphate-d3 Triammonium Salt) enhances detection accuracy in metabolic flux studies .
Q. How is this compound synthase (FPPS) activity assayed in vitro?
FPPS enzymatic activity is measured using radiolabeled substrates (e.g., -isopentenyl pyrophosphate) or spectrophotometric assays monitoring NADPH consumption. A standard protocol involves incubating recombinant FPPS with geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) in Mg-containing buffer, followed by extraction and TLC analysis to quantify FPP . Bacterial expression systems (e.g., E. coli DH5α) are often used to produce active FPPS fusion proteins for these assays .
Q. What is the role of FPP in the mevalonate pathway?
FPP is a central intermediate in the mevalonate pathway, serving as a substrate for squalene synthase (cholesterol biosynthesis) and prenyltransferases (protein prenylation). Its synthesis involves sequential condensation of IPP with dimethylallyl pyrophosphate (DMAPP) via FPPS. Regulatory mechanisms include feedback inhibition by downstream products (e.g., sterols) and transcriptional control by sterol regulatory element-binding proteins (SREBPs) .
Advanced Research Questions
Q. How do bisphosphonate drugs (e.g., zoledronic acid) target FPP metabolism, and what experimental models validate their effects?
Nitrogen-containing bisphosphonates (N-BPs) inhibit FPPS, leading to intracellular accumulation of IPP and formation of cytotoxic ATP analogues (e.g., ApppI). In Saccharomyces cerevisiae models, FPPS inhibition disrupts protein prenylation, causing ER stress and apoptosis. In vitro validation includes HPLC-based quantification of IPP/ApppI in osteoclast cultures treated with zoledronic acid .
Q. What genetic strategies enhance FPP production in plant or microbial systems for terpene biosynthesis?
Overexpression of FPPS transgenes under trichome-specific promoters (e.g., ssu-GgFPS in Artemisia annua) increases FPP pools. qRT-PCR confirms transgene expression, while GC-MS quantifies terpene derivatives (e.g., α-farnesene, nerolidol). Combinatorial engineering with terpene synthases (e.g., Cop4/Cop6 in Coprinus cinereus) further diversifies product profiles .
Q. How does FPP function as a damage-associated molecular pattern (DAMP) in autoimmune diseases?
FPP activates innate immune receptors (e.g., NLRP3 inflammasome) in macrophages, triggering IL-1β secretion. Experimental validation involves treating murine bone marrow-derived macrophages with exogenous FPP and measuring cytokine release via ELISA. Knockout models (e.g., Nlrp3) confirm pathway specificity .
Q. What structural features of FPPS enable substrate specificity for FPP versus geranylgeranyl pyrophosphate (GGPP)?
Crystal structures of FPPS (e.g., from Aquilaria sinensis) reveal a conserved "DDXXD" motif critical for allylic substrate binding. Mutagenesis studies (e.g., substituting aspartate residues) alter product chain length. Molecular dynamics simulations further elucidate conformational changes during IPP/GPP condensation .
Q. How do metabolic perturbations (e.g., statin treatment) regulate FPPS expression in human cells?
Lovastatin upregulates FPPS mRNA 2.5-fold in HepG2 cells by depleting mevalonate pathway intermediates, as shown by slot blot hybridization. Conversely, 25-hydroxycholesterol suppresses FPPS transcription via SREBP-2 degradation. Dual-luciferase reporter assays with FPPS promoter constructs validate regulatory elements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
